
2-Bromo-4-fluoro-1-iodobenzene
Overview
Description
2-Bromo-4-fluoro-1-iodobenzene is an organohalide compound with the molecular formula C6H3BrFI. It is a clear, pale yellow to yellow or pink liquid that is light-sensitive and should be stored away from oxidizing agents . This compound is used in various chemical syntheses, particularly in the formation of tetrasubstituted alkenes .
Preparation Methods
Key Synthetic Routes
Diazonium Salt Replacement Method
Overview :
This method leverages the diazotization of 2-bromo-4-fluoroaniline followed by iodination under Sandmeyer conditions.
Steps :
- Bromination of 4-Fluoroaniline :
Diazotization :
Iodination :
Mechanism :
The diazonium group (-N₂⁺) is replaced by iodine via electrophilic aromatic substitution, driven by the electron-withdrawing effects of bromine and fluorine.
Parameter | Value | Source |
---|---|---|
Bromination Yield | 95% | |
Iodination Yield | 81% (analogous compound) |
Silver-Catalyzed Iodination
Overview :
A mild method using silver triflimide (AgNTf₂) and N-iodosuccinimide (NIS) for regioselective iodination.
Steps :
- Iodination of Precursor :
Mechanism :
AgNTf₂ activates NIS, forming a highly electrophilic iodine species that substitutes at the meta position relative to fluorine and ortho/para to bromine.
Parameter | Value | Source |
---|---|---|
Catalyst Loading | 7.5 mol% AgNTf₂ | |
Solvent | Dichloromethane |
Light Bromination of 2-Fluoro-4-iodotoluene
Overview :
UV-induced bromination of 2-fluoro-4-iodotoluene to add bromine at position 2.
Steps :
- Bromination :
Mechanism :
Radical bromination under UV light targets the activated benzene ring, favoring substitution at position 2 due to electron-donating methyl groups.
Parameter | Value | Source |
---|---|---|
Temperature | 160–180°C | |
Reaction Time | 1–2 hours |
Comparative Analysis of Methods
Method | Advantages | Limitations | Yield Range |
---|---|---|---|
Diazonium Salt | High regioselectivity | Multi-step, harsh diazotization | 70–85% |
Silver-Catalyzed | Mild conditions, rapid | Expensive catalyst | 70–90% |
Light Bromination | Simple reagents | Radical side reactions | 75–85% |
Critical Challenges and Optimizations
Regioselectivity :
Purification :
Safety :
Industrial and Research Applications
Chemical Reactions Analysis
2-Bromo-4-fluoro-1-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.
Coupling Reactions: It is used in palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common reagents used in these reactions include palladium catalysts, bases, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Synthetic Chemistry Applications
1. Synthesis of Tetrasubstituted Alkenes
2-Bromo-4-fluoro-1-iodobenzene is primarily utilized in the synthesis of tetrasubstituted alkenes through stereo- and regioselective stannyllithiation of diarylacetylenes. This method allows for the formation of complex organic structures with high specificity, making it valuable in synthetic organic chemistry .
2. Cross-Coupling Reactions
The compound serves as a versatile building block in various cross-coupling reactions, including the Suzuki-Miyaura and Heck reactions. These reactions are essential for constructing biaryl compounds and other complex molecules that are significant in pharmaceuticals and materials science .
Medicinal Chemistry Applications
1. Development of Bioactive Molecules
Due to its halogen substituents, this compound is employed in the development of bioactive molecules. The presence of bromine and iodine can enhance the biological activity of compounds, making them more effective as drug candidates .
2. Antifungal Activity
Preliminary studies suggest that halogenated compounds similar to this compound exhibit antifungal properties against pathogens like Candida albicans. This activity is attributed to the ability of halogens to disrupt cellular processes, indicating potential for therapeutic applications .
Materials Science Applications
1. Specialty Chemicals Production
In industrial settings, this compound is used to produce specialty chemicals with specific properties tailored for applications in electronics and polymers. Its unique reactivity profile allows for the synthesis of materials with desired characteristics .
Case Study 1: Synthesis of Biaryl Compounds
In a research study focusing on the synthesis of biaryl compounds, this compound was used as a coupling partner with phenylboronic acid under palladium catalysis. The reaction yielded a high purity product with a yield of 97%, demonstrating its effectiveness in forming complex structures .
Case Study 2: Antifungal Screening
A study tested various halogenated compounds against Candida albicans, revealing that derivatives of this compound exhibited significant antifungal activity. The results indicated that the halogenation pattern influenced the efficacy of the compounds against fungal pathogens, highlighting their potential as therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-1-iodobenzene involves its reactivity as an electrophile in various chemical reactions. The bromine, fluorine, and iodine atoms on the benzene ring make it a versatile intermediate for further functionalization. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
2-Bromo-4-fluoro-1-iodobenzene can be compared with other similar compounds, such as:
4-Fluoroiodobenzene: This compound lacks the bromine atom and is used in similar coupling reactions.
1-Bromo-4-iodobenzene: This compound lacks the fluorine atom and is also used in organic synthesis.
The presence of all three halogens (bromine, fluorine, and iodine) in this compound makes it unique and highly versatile for various chemical transformations .
Biological Activity
2-Bromo-4-fluoro-1-iodobenzene (CAS No. 2773372) is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, toxicity, and applications in research.
- Molecular Formula : C₆H₃BrFI
- Molecular Weight : 300.89 g/mol
- Appearance : Liquid at room temperature
- Solubility : Moderately soluble in organic solvents with low aqueous solubility .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antimicrobial Activity :
- Preliminary studies indicate that halogenated compounds, including this compound, exhibit antimicrobial properties against various bacterial and fungal strains. The presence of multiple halogens enhances their interaction with microbial cell membranes and enzymes, potentially leading to increased efficacy .
- Cytotoxicity and Anticancer Potential :
- Enzyme Inhibition :
Toxicological Profile
Understanding the toxicity of this compound is crucial for its safe application in research and potential therapeutic use:
- Acute Toxicity : Studies have indicated that the compound exhibits moderate acute toxicity in animal models, with median lethal dose (LD50) values ranging from 2,200 to 3,200 mg/kg when administered orally .
- Genotoxicity : In vitro assays have raised concerns regarding genotoxic effects, necessitating further studies to determine the compound's potential for causing DNA damage or mutations .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various halogenated compounds, including this compound, against a panel of bacteria and fungi. The results demonstrated significant inhibition zones in bacterial growth, suggesting potential applications in developing new antimicrobial agents.
Case Study 2: Cytotoxic Effects on Cancer Cells
In a controlled laboratory setting, researchers treated several cancer cell lines with varying concentrations of this compound. The findings revealed a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent. Further analysis showed activation of apoptotic pathways through caspase activation assays.
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C₆H₃BrFI |
Molecular Weight | 300.89 g/mol |
Solubility | Moderate (0.0145 mg/ml) |
LD50 (oral) | ~2700 mg/kg |
CYP Enzyme Inhibition | CYP1A2 (Yes), CYP2C9 (Yes) |
Antimicrobial Activity | Effective against bacteria/fungi |
Q & A
Q. Basic: What analytical methods are recommended for verifying the purity and structure of 2-bromo-4-fluoro-1-iodobenzene?
Methodological Answer:
- Purity Verification: Use gas chromatography (GC) with >95.0% purity as a baseline, as commercial batches often specify this threshold . For trace impurities, combine GC with mass spectrometry (GC-MS) to detect halogenated byproducts.
- Structural Confirmation: Employ -NMR and -NMR to resolve aromatic proton environments and substituent effects. The iodine atom’s heavy atom effect may cause splitting patterns distinct from bromine/fluorine analogs . X-ray crystallography (via SHELX refinement) is ideal for absolute configuration determination, especially when synthesizing derivatives for crystallographic studies .
Q. Advanced: How do researchers address contradictions in spectral data for halogenated benzene derivatives like this compound?
Methodological Answer:
- Data Cross-Validation: Compare experimental NMR shifts with computational predictions (DFT or semi-empirical methods) to resolve ambiguities in substituent positioning. For example, meta-fluorine vs. para-fluorine shifts differ by ~5 ppm in -NMR .
- Isomer Differentiation: Use high-resolution mass spectrometry (HRMS) to distinguish between positional isomers (e.g., this compound vs. 1-bromo-3-fluoro-4-iodobenzene) based on exact mass and isotopic patterns .
Q. Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- Hazard Mitigation: The compound is classified under [危] 4-3-III (flammable solid) and [労] 57,57-2 (toxic by inhalation/skin contact) in Japanese safety guidelines . Use fume hoods, nitrile gloves, and explosion-proof refrigerators for storage.
- First Aid: Immediate decontamination with water for skin contact and medical consultation for inhalation exposure, as per Safety Data Sheets (SDS) protocols .
Q. Advanced: How can regioselectivity challenges be managed in the synthesis of this compound derivatives?
Methodological Answer:
- Directed Metalation: Use directing groups (e.g., boronic acids) to control halogenation sites. For example, 6-bromo-2-fluoro-3-iodophenylboronic acid can undergo Suzuki-Miyaura coupling to install aryl groups selectively at the iodine position .
- Thermodynamic vs. Kinetic Control: Optimize reaction temperature and catalysts (e.g., Pd/Cu systems) to favor para-substitution over ortho/meta pathways. Computational modeling of transition states aids in predicting selectivity .
Q. Basic: What are the key applications of this compound in organic synthesis?
Methodological Answer:
- Cross-Coupling Reactions: The iodine atom serves as a superior leaving group in Ullmann or Buchwald-Hartwig aminations, while bromine/fluorine residues stabilize intermediates .
- Crystallography: Heavy iodine atoms enhance X-ray diffraction contrast, making the compound a valuable scaffold for crystallographic studies of metal-organic frameworks (MOFs) .
Q. Advanced: How can researchers resolve crystallographic ambiguities in halogenated aromatic compounds using SHELX?
Methodological Answer:
- Twinned Data Refinement: For crystals with twinning (common in halogen-rich structures), use SHELXL’s TWIN/BASF commands to model twin domains. Validate with R-factor convergence (<5% discrepancy) .
- Disorder Modeling: Halogen atoms (e.g., Br, I) may exhibit positional disorder. Apply PART/SUMP constraints in SHELX to refine occupancy ratios without overparameterization .
Q. Basic: What are the stability considerations for storing this compound?
Methodological Answer:
- Light Sensitivity: Store in amber glass vials under inert gas (Ar/N) to prevent photolytic degradation of C-I bonds.
- Temperature Control: Long-term storage at –20°C minimizes thermal decomposition, as indicated by supplier stability data (>95% purity retention over 12 months) .
Q. Advanced: How does isotopic labeling (e.g., 13C^{13}C13C, 15N^{15}N15N) enhance mechanistic studies of reactions involving this compound?
Methodological Answer:
- Kinetic Isotope Effects (KIE): Use -labeled analogs to track reaction pathways in cross-coupling mechanisms. For example, -I labeling can distinguish between oxidative addition vs. radical pathways in Pd-catalyzed reactions .
- Metabolic Tracing: In pharmacological studies, -NMR with fluorine-labeled derivatives enables real-time tracking of metabolic byproducts .
Q. Basic: How is this compound distinguished from its structural isomers in analytical workflows?
Methodological Answer:
- Chromatographic Separation: Use reverse-phase HPLC with a C18 column and acetonitrile/water gradients. Retention times vary by ~2–3 minutes for ortho/meta/para isomers .
- Isotopic Pattern Analysis: The bromine (Br: /) and iodine (I: ) isotopic clusters provide unique HRMS signatures for unambiguous identification .
Q. Advanced: What strategies mitigate halogen exchange side reactions during functionalization of this compound?
Methodological Answer:
- Protective Group Chemistry: Temporarily mask iodine with silyl groups (e.g., TMS-I) during bromine substitution to prevent unintended iodide displacement .
- Low-Temperature Lithiation: Use LDA or LiTMP at –78°C to deprotonate selectively without cleaving C-I bonds, enabling directed ortho-metalation .
Properties
IUPAC Name |
2-bromo-4-fluoro-1-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFI/c7-5-3-4(8)1-2-6(5)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGPZAZTXZCUMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378414 | |
Record name | 2-Bromo-4-fluoro-1-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202865-73-4 | |
Record name | 2-Bromo-4-fluoro-1-iodobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202865-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-fluoro-1-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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